1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-Ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzodiazole moiety. The benzodiazole ring is substituted at the 1-position with a 4-methylbenzyl group, while the pyrrolidinone nitrogen is ethylated. The compound’s electronic profile is modulated by the electron-donating methyl group on the benzyl substituent, which may enhance stability and influence intermolecular interactions .
Properties
IUPAC Name |
1-ethyl-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-23-14-17(12-20(23)25)21-22-18-6-4-5-7-19(18)24(21)13-16-10-8-15(2)9-11-16/h4-11,17H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUWRVWYHXRKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with aromatic aldehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of benzodiazole-pyrrolidinone derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula; †Values derived from referenced data.
Key Findings
Substituent Effects on Lipophilicity: The target compound’s ethyl and methylbenzyl groups confer moderate lipophilicity, suitable for membrane permeability. In contrast, the butylphenyl analog (Table 1, Row 2) exhibits higher lipophilicity, which may improve tissue penetration but reduce aqueous solubility . The trifluoromethyl group in the methoxyphenoxyethyl derivative (Row 3) enhances metabolic resistance due to its electron-withdrawing nature, a feature absent in the target compound .
Electronic and Conformational Behavior :
- Quantum-chemical studies on triazole analogs (e.g., 1-ethyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole) highlight that substituents like methoxy or methylphenyl localize molecular orbitals on aromatic systems, influencing reactivity and binding interactions . This suggests the target compound’s methylbenzyl group may similarly direct electronic effects toward the benzodiazole core.
The aminophenyl derivative (Row 4) shows higher solubility due to its polar amino group, a trait absent in the methylbenzyl-substituted target compound .
Structural Analysis and Methodological Considerations
Crystallographic data for related compounds (e.g., pyrazole-aniline derivatives) were refined using SHELXL , underscoring the importance of precise structural determination in understanding substituent effects.
Biological Activity
1-Ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that belongs to a class of substances known for their potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine ring, a benzodiazole moiety, and an ethyl group. Its molecular formula is with a molecular weight of approximately 296.42 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. These interactions can lead to modulations in neurotransmission, particularly involving dopamine and serotonin pathways.
Potential Mechanisms:
- Dopamine Receptor Modulation : Similar compounds have shown activity at dopamine receptors, suggesting potential applications in treating disorders like depression and schizophrenia.
- Serotonin Receptor Interaction : The ability to bind to serotonin receptors may indicate anxiolytic or antidepressant properties.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cell lines. For instance, it has been shown to inhibit cell proliferation in cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
In Vivo Studies
Animal studies have further elucidated the biological effects of the compound. For example, administration in rodent models has shown promising results in reducing tumor growth and improving survival rates in certain cancer types.
Case Study 1: Anticancer Activity
A study involving the administration of the compound in mice bearing xenograft tumors showed a reduction in tumor size by approximately 30% compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Study 2: Neuropharmacological Effects
In another study assessing behavioral changes in rodent models, the compound exhibited anxiolytic effects similar to those observed with established anxiolytics, suggesting its potential utility in anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
